1-Boc-5-Hydroxypiperidine-3-carboxylic Acid
Overview
Description
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .
Preparation Methods
The synthesis of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
Carboxylation: The hydroxylated intermediate is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride (NaH).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include the corresponding carbonyl compounds, alcohols, and substituted amines .
Scientific Research Applications
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is primarily related to its reactivity and ability to undergo various chemical transformations. The Boc group provides stability and protection to the nitrogen atom, allowing selective reactions at other functional groups. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, which are crucial in enzyme binding and inhibition .
Comparison with Similar Compounds
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-4-Hydroxypiperidine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
1-Boc-3-Hydroxypiperidine-4-carboxylic Acid: Has a different substitution pattern, affecting its reactivity and applications.
1-Boc-5-Hydroxypiperidine-2-carboxylic Acid: Similar structure but with the carboxylic acid group at a different position, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUHIOXBQRNCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678076 | |
Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-48-2 | |
Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.